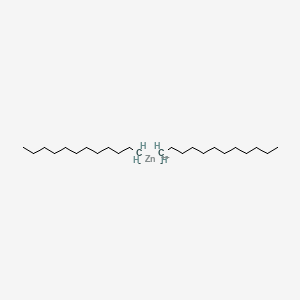
zinc;dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;dodecane is a compound that combines zinc, a transition metal, with dodecane, a hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc;dodecane can be achieved through various methods. One common approach involves the reaction of zinc powder with dodecane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of advanced techniques such as hydrothermal and solvothermal methods can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc;dodecane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and the hydrocarbon chain of dodecane.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zinc oxide and various oxidized hydrocarbons, while reduction reactions may yield reduced zinc species and hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Zinc;dodecane has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other zinc-containing compoundsIn industry, this compound is utilized in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of zinc;dodecane involves the interaction of zinc ions with various molecular targets. Zinc plays a catalytic, structural, and regulatory role in many biological processes. It can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. The hydrocarbon chain of dodecane may also contribute to the compound’s overall properties and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to zinc;dodecane include other zinc-organic compounds such as zinc;hexadecane and zinc;octadecane. These compounds share some properties with this compound but differ in their hydrocarbon chain length and specific applications .
Uniqueness: Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .
Eigenschaften
CAS-Nummer |
101549-69-3 |
|---|---|
Molekularformel |
C24H50Zn |
Molekulargewicht |
404.0 g/mol |
IUPAC-Name |
zinc;dodecane |
InChI |
InChI=1S/2C12H25.Zn/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
LSPQRDHGQCYTFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC[CH2-].CCCCCCCCCCC[CH2-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
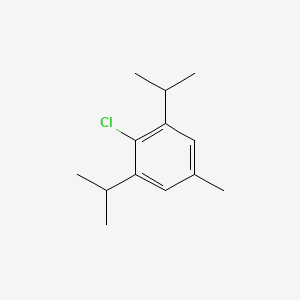
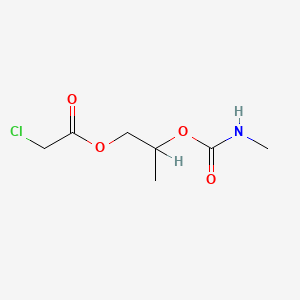
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
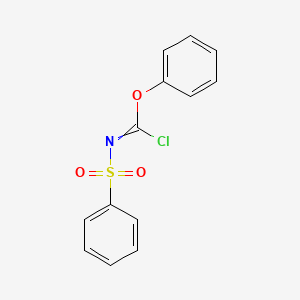
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
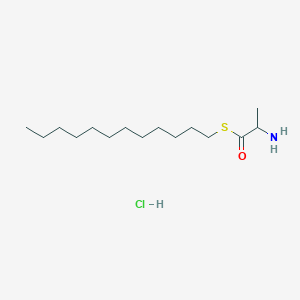
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
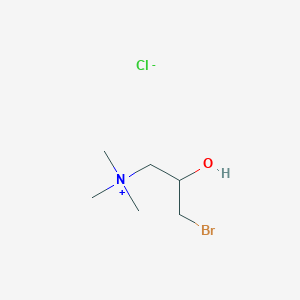
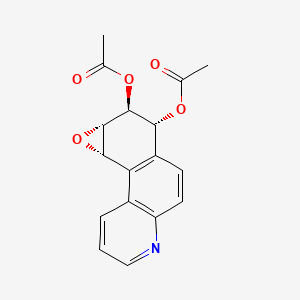
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
